An In-depth Technical Guide to cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid: A Key Chiral Building Block in Modern Synthesis
An In-depth Technical Guide to cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid: A Key Chiral Building Block in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Versatile Synthetic Intermediate
In the landscape of modern organic synthesis and pharmaceutical development, the strategic use of chiral building blocks is paramount for the construction of complex molecular architectures with precise stereochemical control. Among these, cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid has emerged as a valuable and versatile intermediate. Its rigid cyclohexane framework, coupled with the differential reactivity of its carboxylic acid and ester functionalities, provides a powerful tool for the synthesis of a wide array of target molecules, from novel materials to life-saving therapeutics. This guide, intended for the discerning researcher and development scientist, offers a comprehensive overview of this compound's properties, synthesis, and applications, grounded in established scientific principles and practical, field-proven insights.
Core Identification and Physicochemical Properties
cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid is a disubstituted cyclohexane derivative with the carboxylic acid and carbomethoxy groups oriented on the same face of the ring. This specific stereochemistry is crucial to its utility in synthesis.
Chemical Identity:
| Identifier | Value |
| IUPAC Name | cis-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid |
| Primary CAS Number | 111955-05-6[] |
| Alternative CAS Number | 88335-91-5[2] |
| Molecular Formula | C₉H₁₄O₄[2] |
| Molecular Weight | 186.21 g/mol [] |
| Canonical SMILES | COC(=O)C1CCCCC1C(=O)O[2] |
| InChI Key | BOVPVRGRPPYECC-RQJHMYQMSA-N[2] |
Physicochemical Data:
| Property | Value/Description | Source |
| Appearance | White to off-white solid | [3] |
| Purity | Typically ≥98.0% | [3] |
| Solubility | Soluble in many organic solvents | General Knowledge |
| Storage | Store at room temperature | [3] |
Synthesis of cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid: A Validated Protocol
The most direct and commonly employed synthesis of cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid involves the regioselective methanolysis of cis-1,2-cyclohexanedicarboxylic anhydride. This approach is favored for its high atom economy and the ready availability of the starting material.
Causality of the Synthetic Approach
The choice of cis-1,2-cyclohexanedicarboxylic anhydride as the precursor is strategic. The cyclic anhydride locks the two carboxyl functionalities in a cis relationship, which is retained upon nucleophilic attack by methanol. The reaction proceeds via a nucleophilic acyl substitution mechanism, where methanol preferentially attacks one of the carbonyl carbons of the anhydride. The subsequent ring-opening yields the mono-ester carboxylic acid. The cis stereochemistry of the starting material directly translates to the cis configuration of the product, ensuring high stereochemical fidelity.
Step-by-Step Experimental Protocol
Materials:
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cis-1,2-Cyclohexanedicarboxylic anhydride
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Anhydrous Methanol
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(Optional) Acid catalyst (e.g., a catalytic amount of sulfuric acid or a resin-bound acid catalyst)
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer and stir bar
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Heating mantle
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Rotary evaporator
Procedure:
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Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add cis-1,2-cyclohexanedicarboxylic anhydride (1 equivalent).
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Addition of Methanol: Add an excess of anhydrous methanol to the flask. The methanol acts as both the nucleophile and the solvent. A typical excess would be 5-10 equivalents to drive the reaction to completion.
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(Optional) Catalyst Addition: While the reaction can proceed without a catalyst, particularly at elevated temperatures, the addition of a catalytic amount of a strong acid like sulfuric acid can significantly increase the reaction rate.
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Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or by the complete dissolution of the starting anhydride.
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Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.
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Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., a mixture of ether and hexanes) or by column chromatography on silica gel to yield pure cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid.
Workflow Visualization
Caption: Synthetic workflow for cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid.
Spectroscopic Characterization: A Self-Validating System
Accurate characterization of the synthesized compound is crucial for its use in subsequent research and development. The following spectroscopic data are predicted based on the known chemical environment of the functional groups.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The proton NMR spectrum is expected to show characteristic signals for the cyclohexane ring protons, the methoxy protons of the ester, and the acidic proton of the carboxylic acid.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11-12 | broad singlet | 1H | -COOH |
| ~3.7 | singlet | 3H | -OCH₃ |
| ~2.5-2.8 | multiplet | 2H | -CH(COOH) and -CH(COOCH₃) |
| ~1.2-2.2 | multiplet | 8H | Cyclohexane methylene protons |
The broadness of the carboxylic acid proton signal is due to hydrogen bonding and exchange. The chemical shifts of the methine protons are downfield due to the deshielding effect of the adjacent carbonyl groups.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
The carbon NMR spectrum will provide key information about the number of unique carbon environments.
| Chemical Shift (δ, ppm) | Assignment |
| ~175-180 | -COOH |
| ~170-175 | -COOCH₃ |
| ~52 | -OCH₃ |
| ~40-45 | -CH(COOH) and -CH(COOCH₃) |
| ~20-30 | Cyclohexane methylene carbons |
The carbonyl carbons of the carboxylic acid and the ester are expected to appear at the downfield end of the spectrum.
Predicted Infrared (IR) Spectrum
The IR spectrum is particularly useful for identifying the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Description |
| 2500-3300 (broad) | O-H stretch of the carboxylic acid |
| ~1735 | C=O stretch of the ester |
| ~1710 | C=O stretch of the carboxylic acid |
| ~1200-1300 | C-O stretch |
The broad O-H stretch is a hallmark of a carboxylic acid and is due to hydrogen bonding. The two distinct carbonyl stretches for the ester and the carboxylic acid are also key diagnostic peaks.
Applications in Drug Development and Organic Synthesis
The utility of cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid lies in its bifunctional nature and defined stereochemistry, making it a valuable chiral synthon.
Chiral Building Block for Complex Molecules
The cis relationship of the two functional groups allows for the facile formation of cyclic structures and provides a rigid scaffold for the stereocontrolled introduction of other substituents. The differential reactivity of the carboxylic acid and the ester allows for selective transformations. For instance, the carboxylic acid can be selectively reduced or converted to an amide, leaving the ester intact for subsequent manipulations.
Role in Pharmaceutical Synthesis
This compound and its derivatives are key intermediates in the synthesis of various active pharmaceutical ingredients (APIs). A notable, albeit structurally related, example is the use of cyclohexane dicarboxylic acid derivatives in the synthesis of neuraminidase inhibitors like oseltamivir (Tamiflu®). While not a direct precursor, the synthetic strategies employed for such drugs often rely on the stereochemical control offered by substituted cyclohexanes. The principles of using such building blocks are directly applicable to the design of novel drug candidates.
Logical Relationship in Synthetic Design
